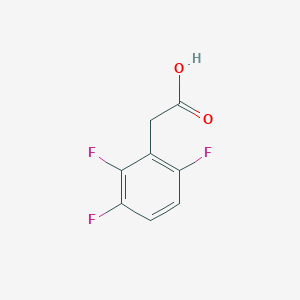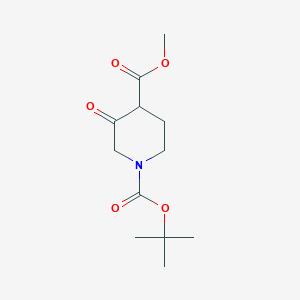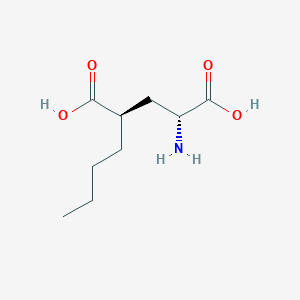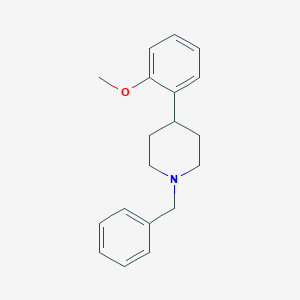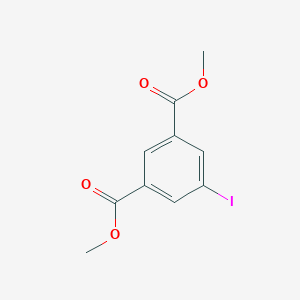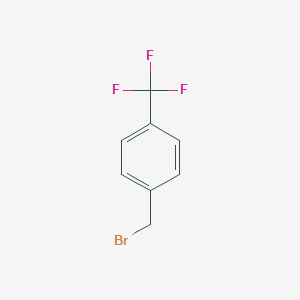
1-(Bromomethyl)-4-(trifluoromethyl)benzene
概要
説明
Synthesis Analysis
The synthesis of 1-(Bromomethyl)-4-(trifluoromethyl)benzene and related compounds involves several chemical strategies. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to a number of synthetically useful reactions through various intermediates (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)-4-(trifluoromethyl)benzene and its derivatives has been elucidated through X-ray crystallography and other spectroscopic methods. For instance, studies on bromo- and bromomethyl-substituted benzenes have provided insights into the intermolecular interactions, such as Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions, which play significant roles in the packing and structural properties of these compounds (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
1-(Bromomethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including nucleophilic substitution, radical addition, and electrophilic aromatic substitution. These reactions are facilitated by the presence of the bromomethyl and trifluoromethyl groups, which activate the benzene ring towards different types of chemical reactivity. For example, the bromine atom-transfer radical addition in aqueous media has been studied, showcasing the solvent effect on radical addition reactions (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).
Physical Properties Analysis
The physical properties of 1-(Bromomethyl)-4-(trifluoromethyl)benzene, such as melting point, boiling point, solubility, and density, are influenced by its molecular structure. The presence of the bromomethyl and trifluoromethyl groups impacts the compound's polarity, boiling point, and solubility in organic solvents. Detailed investigations into the crystal structures and dimorphism of bromomethyl-substituted benzenes provide valuable information on their physical properties (Näther, Jess, Kuś, & Jones, 2016).
Chemical Properties Analysis
The chemical properties of 1-(Bromomethyl)-4-(trifluoromethyl)benzene, such as reactivity, stability, and acidity, are key to its application in organic synthesis. The compound's reactivity with nucleophiles, electrophiles, and radicals demonstrates its versatility as a synthetic intermediate. Studies focusing on the reactivity and mechanisms of reactions involving bromomethyl-substituted benzenes shed light on the chemical properties that make this compound a valuable tool in organic chemistry (Yorimitsu et al., 2001).
科学的研究の応用
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is used as a starting material for organometallic synthesis. This involves reactions with phenylmagnesium, -lithium, and -copper intermediates for various synthetic applications (Porwisiak & Schlosser, 1996).
Structural Analysis : The study of bromo- and bromomethyl-substituted benzenes, including their X-ray structure determinations, reveals insights into C–H···Br, C–Br···Br, and C–Br···π interactions. This provides valuable information for understanding molecular packing and interactions in solid-state chemistry (Jones, Kuś & Dix, 2012).
Fluorescence Properties : The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which is prepared using 1-bromo-4-bromomethyl-benzene, highlight its fluorescence properties. These findings are significant for applications in photoluminescence (Zuo-qi, 2015).
Regioselective Metalation : The metalation of bromo(trifluoromethyl)benzenes, including 1-bromo-3-(trifluoromethyl)benzene, demonstrates regioselective deprotonation, which is crucial for selective organic synthesis (Mongin, Desponds & Schlosser, 1996).
Electro-synthetic Reactions : The electro-synthetic reaction of 1,2-bis(bromomethyl)benzene with 1,4-hydroquinone is notable for green and convergent paired Diels–Alder synthesis, indicating its potential in sustainable chemistry applications (Habibi, Pakravan & Nematollahi, 2014).
Bromine Atom-Transfer Radical Addition : A study of bromine atom-transfer radical addition in aqueous media using compounds like 1-octene and ethyl bromoacetate shows the versatility of bromomethyl compounds in radical addition reactions (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto & Fujimoto, 2001).
Safety And Hazards
The safety data sheet for a similar compound, “2,4-Bis(trifluoromethyl)benzyl bromide”, indicates that it causes severe skin burns and eye damage . It’s advisable to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment is recommended .
特性
IUPAC Name |
1-(bromomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSNDOVDVVPSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193196 | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
CAS RN |
402-49-3 | |
| Record name | 4-(Trifluoromethyl)benzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Bromomethyl)-4-(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YRU2P3EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

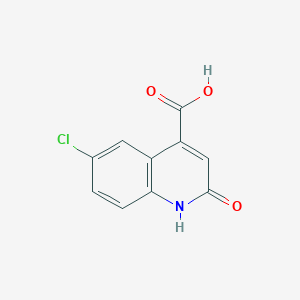
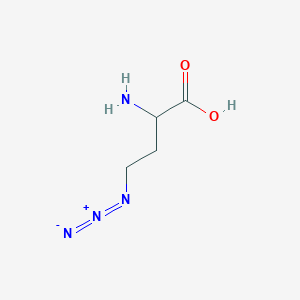
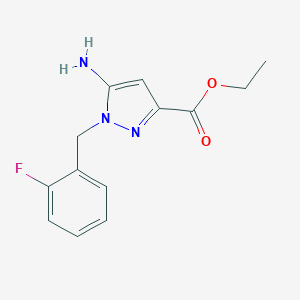
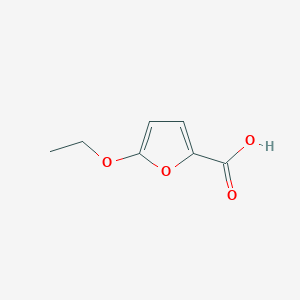
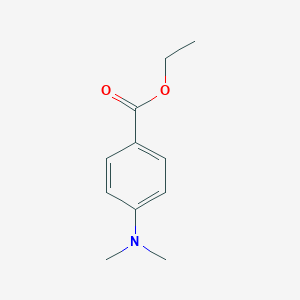
![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)
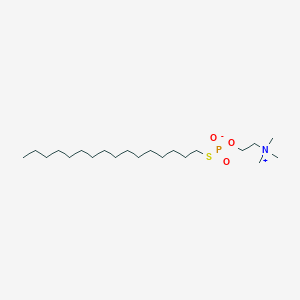
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)
